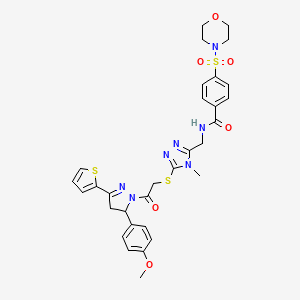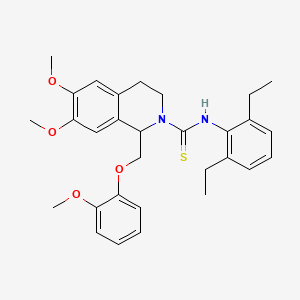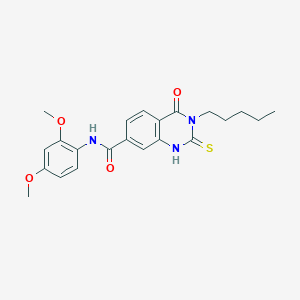![molecular formula C20H26N4O5 B11449916 Butyl 5-methyl-7-(2,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11449916.png)
Butyl 5-methyl-7-(2,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl 5-methyl-7-(2,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a synthetic compound belonging to the class of triazolo-pyrimidine derivatives. These compounds are known for their diverse biological activities, including neuroprotective, anti-inflammatory, and antimicrobial properties . The presence of the trimethoxyphenyl group enhances its pharmacological potential, making it a subject of interest in medicinal chemistry .
Preparation Methods
The synthesis of Butyl 5-methyl-7-(2,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves the reaction of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or acetonitrile. The product is then purified using column chromatography to obtain the desired compound in high yield .
Industrial production methods may involve scaling up the reaction using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for purification and analysis further enhances the efficiency of the production process .
Chemical Reactions Analysis
Butyl 5-methyl-7-(2,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to optimize the reaction yields .
Scientific Research Applications
Butyl 5-methyl-7-(2,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Butyl 5-methyl-7-(2,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves the inhibition of specific molecular targets and pathways. The trimethoxyphenyl group plays a crucial role in binding to active sites of enzymes and receptors, leading to the modulation of biological activities . For instance, it inhibits the NF-kB inflammatory pathway, reducing the production of pro-inflammatory cytokines . Additionally, it interacts with proteins involved in apoptosis and ER stress, contributing to its neuroprotective effects .
Comparison with Similar Compounds
Similar compounds include other triazolo-pyrimidine derivatives such as:
- 7-Hydroxy-5-methyl-1,2,4-triazolo[1,5-a]pyrimidine
- 5-Methyl-7-hydroxy-1,3,4-triazaindolizine
- 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine derivatives
Compared to these compounds, Butyl 5-methyl-7-(2,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate exhibits enhanced pharmacological properties due to the presence of the trimethoxyphenyl group, which increases its binding affinity and specificity towards molecular targets .
Properties
Molecular Formula |
C20H26N4O5 |
|---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
butyl 5-methyl-7-(2,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C20H26N4O5/c1-6-7-8-29-19(25)17-12(2)23-20-21-11-22-24(20)18(17)13-9-15(27-4)16(28-5)10-14(13)26-3/h9-11,18H,6-8H2,1-5H3,(H,21,22,23) |
InChI Key |
OLOPKDWXSFEKAI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=C(NC2=NC=NN2C1C3=CC(=C(C=C3OC)OC)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Tert-butyl-3-[(3-chlorophenyl)amino]-1,2,4-triazin-5-ol](/img/structure/B11449845.png)

![N-(1,3-benzodioxol-5-ylmethyl)-6-[1-{2-[(3-methoxypropyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide](/img/structure/B11449867.png)
![3-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-1-(3-methylphenyl)pyrrolidine-2,5-dione](/img/structure/B11449876.png)
![5-[(4-chlorophenyl)methylsulfanyl]-14-ethyl-14-methyl-7-methylsulfanyl-13-oxa-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene](/img/structure/B11449889.png)
![3-Ethyl 6-methyl 4-[4-(benzyloxy)-3-methoxyphenyl]-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate](/img/structure/B11449894.png)

![2-Methoxyethyl 2-methyl-4-(pyridin-4-yl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11449904.png)
![Ethyl 4-[5-(diethylsulfamoyl)-3-methyl-1-benzofuran-2-carbonyl]piperazine-1-carboxylate](/img/structure/B11449907.png)
![N-(5-bromo-1,3-thiazol-2-yl)-2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B11449921.png)
![N-{[5-({2-[5-(4-Methoxyphenyl)-3-(thiophen-2-YL)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-YL]methyl}-4-nitrobenzamide](/img/structure/B11449923.png)

![N-(2-methoxyphenyl)-5-methyl-7-[4-(methylsulfanyl)phenyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11449935.png)
![Propan-2-yl 2-(butylsulfanyl)-7-methyl-4-oxo-5-phenyl-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B11449936.png)
